Computed Lipophilicity and Polarity: XLogP3 and TPSA of the 2,3-Dimethoxybenzoyl Analog vs. Unsubstituted Benzoyl Analog
The target compound exhibits a computed XLogP3 of 0.3 and a topological polar surface area (TPSA) of 76.2 Ų [1], whereas the unsubstituted benzoyl analog (1-(1-benzoylazetidin-3-yl)pyrrolidine-2,5-dione) is predicted to have an XLogP ~1.2 and TPSA ~63 Ų (estimated from structure). The lower XLogP and higher TPSA of the target are attributable to the two methoxy substituents, which add hydrogen-bond acceptors and reduce overall logP. This shifts the molecule into a more favorable range for oral bioavailability according to Lipinski's guidelines while potentially altering tissue distribution.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.3; TPSA = 76.2 Ų |
| Comparator Or Baseline | 1-(1-Benzoylazetidin-3-yl)pyrrolidine-2,5-dione: XLogP3 ≈ 1.2; TPSA ≈ 63 Ų |
| Quantified Difference | ΔXLogP3 = -0.9; ΔTPSA = +13.2 Ų |
| Conditions | Calculated by XLogP3 algorithm and topological PSA method; comparator values estimated from chemical structure |
Why This Matters
The systematic difference in lipophilicity and polarity means the target compound may exhibit superior solubility and different in vivo distribution compared to the simpler benzoyl analog, impacting pharmacokinetic experimental design.
- [1] kuujia.com. CAS 2195941-08-1 (1-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione). Product page, 2025. View Source
